molecular formula C11H12F2O3 B14015367 Ethyl 3-ethoxy-2,6-difluorobenzoate

Ethyl 3-ethoxy-2,6-difluorobenzoate

Cat. No.: B14015367
M. Wt: 230.21 g/mol
InChI Key: ZQXKDTIFKUOPJK-UHFFFAOYSA-N
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Description

Ethyl 3-ethoxy-2,6-difluorobenzoate is a fluorinated benzoate ester characterized by an ethoxy group at position 3 and fluorine atoms at positions 2 and 6 of the aromatic ring, with an ethyl ester moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in agrochemicals or pharmaceuticals. The ethoxy group acts as an electron-donating substituent, while fluorine atoms enhance lipophilicity and metabolic stability.

Properties

Molecular Formula

C11H12F2O3

Molecular Weight

230.21 g/mol

IUPAC Name

ethyl 3-ethoxy-2,6-difluorobenzoate

InChI

InChI=1S/C11H12F2O3/c1-3-15-8-6-5-7(12)9(10(8)13)11(14)16-4-2/h5-6H,3-4H2,1-2H3

InChI Key

ZQXKDTIFKUOPJK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)C(=O)OCC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-ethoxy-2,6-difluorobenzoate can be synthesized through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The general process includes the oxidative addition of electrophilic organic groups to palladium, followed by transmetalation with nucleophilic organic groups .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethoxy-2,6-difluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. Conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield substituted benzene derivatives .

Scientific Research Applications

Ethyl 3-ethoxy-2,6-difluorobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-ethoxy-2,6-difluorobenzoate involves its interaction with molecular targets and pathways. In electrophilic aromatic substitution, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate undergoes further reactions to yield substituted products .

Comparison with Similar Compounds

Methyl 4-bromo-2,6-difluorobenzoate ()

  • Structure : Bromine at position 4, fluorine at 2 and 6, methyl ester.
  • Molecular Weight : 251.02 g/mol (vs. ~242.2 g/mol estimated for the target compound).
  • Key Differences: Bromine is electron-withdrawing, deactivating the ring toward electrophilic substitution, whereas the ethoxy group in the target compound donates electrons, activating the ring.

Ethyl 4-chloro-2,6-difluorobenzoate ()

  • Structure : Chlorine at position 4, fluorine at 2 and 6, ethyl ester.
  • Molecular Weight : 220.60 g/mol.
  • Key Differences :
    • Chlorine’s electron-withdrawing effect contrasts with the ethoxy group’s electron-donating nature, directing electrophiles to different ring positions.
    • The ethyl ester in both compounds enhances lipophilicity compared to methyl esters, but the chloro substituent may increase susceptibility to nucleophilic displacement compared to ethoxy .

Ester Group Variations: Methyl vs. Ethyl

Metsulfuron Methyl Ester ()

  • Structure : Methyl ester, triazine-linked sulfonylurea.
  • Application : Herbicide (sulfonylurea class).
  • Key Differences: Methyl esters are generally more volatile and less lipophilic than ethyl esters, impacting bioavailability and environmental persistence.

Positional Isomerism and Electronic Effects

  • Ethyl 3-ethoxy-2,6-difluorobenzoate vs. Methyl 4-bromo-2,6-difluorobenzoate :
    • Substituent position (3 vs. 4) alters regioselectivity in reactions. For example, the ethoxy group at position 3 may direct electrophiles to position 5, while bromine at position 4 would deactivate adjacent positions.

Data Table: Comparative Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Substituents (Positions) Ester Group Key Reactivity/Applications
This compound ~242.2* 3-OCH2CH3, 2-F, 6-F Ethyl Potential pharmaceutical intermediate
Methyl 4-bromo-2,6-difluorobenzoate 251.02 4-Br, 2-F, 6-F Methyl Cross-coupling reagent
Ethyl 4-chloro-2,6-difluorobenzoate 220.60 4-Cl, 2-F, 6-F Ethyl Pharmaceutical intermediate
Metsulfuron Methyl Ester ~381.3† Triazine-sulfonylurea Methyl Herbicide (ALS inhibitor)

*Estimated based on molecular formula (C11H12F2O3).
†Approximate value from sulfonylurea class data.

Research Findings and Implications

  • Reactivity : this compound’s electron-donating ethoxy group may enhance its utility in electrophilic aromatic substitution reactions, contrasting with halogenated analogs that favor nucleophilic pathways.
  • Stability : Ethyl esters offer greater hydrolytic stability than methyl esters, but fluorine’s electronegativity may accelerate degradation under acidic conditions.

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